molecular formula C6H7ClN4 B2590392 Imidazo[1,2-b]pyridazin-3-amine hydrochloride CAS No. 159045-54-2

Imidazo[1,2-b]pyridazin-3-amine hydrochloride

Cat. No.: B2590392
CAS No.: 159045-54-2
M. Wt: 170.6
InChI Key: ABWWDSHGOHVPIZ-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]pyridazin-3-amine hydrochloride is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of specific enzymes and signaling pathways involved in various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-b]pyridazin-3-amine hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles such as RCH₂Br . Another approach utilizes β-cyclodextrin-SO₃H as a catalyst in a three-component reaction .

Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-b]pyridazin-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, bases like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-b]pyridazin-3-one derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Imidazo[1,2-b]pyridazin-3-amine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine
  • Imidazo[1,2-a]pyrazine
  • Imidazo[1,2-a]pyrimidine

Comparison: Imidazo[1,2-b]pyridazin-3-amine hydrochloride is unique due to its specific inhibitory effects on TAK1 kinase and its potential therapeutic applications in autoimmune diseases. In contrast, similar compounds like Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrazine are often explored for their antimicrobial and anticancer properties .

Properties

IUPAC Name

imidazo[1,2-b]pyridazin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.ClH/c7-5-4-8-6-2-1-3-9-10(5)6;/h1-4H,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWWDSHGOHVPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2N=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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